LASSBio-881 is a synthetic compound classified primarily as an N-acylhydrazone. It functions as a non-selective partial agonist of the cannabinoid receptor type 1 and cannabinoid receptor type 2, while also acting as an antagonist of the transient receptor potential vanilloid subfamily type 1 receptor. This compound has gained attention due to its potent anti-inflammatory and anti-hyperalgesic effects demonstrated in various animal studies. Additionally, LASSBio-881 exhibits antioxidant properties, contributing to its therapeutic potential in pain management and inflammation control .
The synthesis of LASSBio-881 involves the formation of an N-acylhydrazone structure through a series of chemical reactions. The primary method includes the condensation of a hydrazide with an aldehyde or ketone, typically under reflux conditions using solvents such as ethanol or methanol. The reaction conditions are crucial for yielding the desired product, with careful control over temperature and reaction time being essential for optimal results .
LASSBio-881's molecular structure can be characterized by its N-acylhydrazone functional group, which is pivotal for its biological activity. The compound's specific arrangement allows it to interact effectively with cannabinoid receptors and transient receptor potential vanilloid subfamily type 1 receptors.
LASSBio-881 undergoes several types of chemical reactions, which include:
The specific products formed from these reactions depend on the reagents used and the reaction conditions applied.
LASSBio-881 operates through multiple mechanisms:
In experimental models, LASSBio-881 has shown significant inhibition of nociceptive responses induced by capsaicin, indicating its role in modulating pain pathways effectively .
LASSBio-881 exhibits various physical and chemical properties that are relevant for its application in research:
These properties are essential for determining how LASSBio-881 can be utilized in both laboratory settings and potential therapeutic applications .
LASSBio-881 has a diverse range of scientific applications:
The transient receptor potential vanilloid subfamily type 1 (TRPV1) channel is a polymodal nociceptor activated by capsaicin (CAP), heat (>43°C), and protons (low pH). LASSBio-881 exerts potent antagonism at this channel through distinct but complementary mechanisms.
Electrophysiological studies using Xenopus laevis oocytes expressing rat TRPV1 demonstrated that LASSBio-881 competitively inhibits capsaicin-induced currents with an IC₅₀ of 14 µM [1]. Key characteristics of this interaction include:
Table 1: TRPV1 Antagonism Profile of LASSBio-881
Parameter | Value | Experimental System | Functional Outcome |
---|---|---|---|
Capsaicin IC₅₀ | 14 µM | TRPV1-expressing oocytes | Inhibition of CAP-evoked currents |
Proton current inhibition | 70% at 20 µM | TRPV1-expressing oocytes | Reduced acid sensitivity |
In vivo CAP antagonism | 30% reduction | Mouse nocifensive behavior | Decreased licking/biting responses |
Beyond capsaicin competition, LASSBio-881 significantly suppresses proton-gated TRPV1 currents (70% inhibition at 20 µM) [1]. This modulation:
LASSBio-881 engages the endocannabinoid system through non-selective partial agonism at CB₁ and CB₂ receptors, contributing to its broad antinociceptive profile [2] [3] [6].
Binding assays confirm LASSBio-881’s affinity for both cannabinoid receptor subtypes, though with lower efficacy than full agonists like CP55940 or WIN55212 [3] [6]. Functional attributes include:
Table 2: Cannabinoid Receptor Modulation by LASSBio-881
Receptor | Affinity/Efficacy | Signaling Pathways | Functional Role in Analgesia |
---|---|---|---|
CB₁ | Partial agonist (low efficacy) | Gαᵢ/o-mediated cAMP inhibition | Central nociceptive processing modulation |
CB₂ | Partial agonist (moderate efficacy) | Gαᵢ/o; MAPK activation | Peripheral anti-inflammatory effects |
LASSBio-881’s multitarget action enables functional crosstalk between TRPV1 and cannabinoid systems:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9